2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone
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Overview
Description
2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone is a complex organic compound that features a unique combination of functional groups, including a tetraazole ring, an ethoxyphenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetraazole Ring: This can be achieved by reacting 4-ethoxyphenylhydrazine with sodium azide under acidic conditions to form 1-(4-ethoxyphenyl)-1H-tetraazole.
Thioether Formation: The tetraazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Coupling with 3-Nitrobenzoyl Chloride: Finally, the thioether is coupled with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying the reactivity of tetraazole and nitrophenyl groups.
Mechanism of Action
The mechanism of action of 2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetraazole ring and nitrophenyl group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-ethoxyphenyl)-1H-tetraazole: Shares the tetraazole and ethoxyphenyl groups but lacks the nitrophenyl and sulfanyl groups.
3-nitrobenzoyl chloride: Contains the nitrophenyl group but lacks the tetraazole and sulfanyl groups.
2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the tetraazole and nitrophenyl groups allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C17H15N5O4S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H15N5O4S/c1-2-26-15-8-6-13(7-9-15)21-17(18-19-20-21)27-11-16(23)12-4-3-5-14(10-12)22(24)25/h3-10H,2,11H2,1H3 |
InChI Key |
QZLVBYPUHXAUSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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